2,5-Dibromo-1,3,4-thiadiazole
Overview
Description
2,5-Dibromo-1,3,4-thiadiazole is a heterocyclic compound with the molecular formula C2Br2N2S. It is a derivative of 1,3,4-thiadiazole, where two bromine atoms are substituted at the 2 and 5 positions. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis, materials science, and medicinal chemistry.
Mechanism of Action
Target of Action
2,5-Dibromo-1,3,4-thiadiazole is a type of electron donor-acceptor (D-A) system . These systems have been extensively researched for use in photovoltaics or as fluorescent sensors . The primary targets of this compound are the electron acceptor groups in these systems .
Mode of Action
The compound interacts with its targets by donating electrons to the acceptor groups . This interaction results in changes to the optoelectronic and photophysical properties of the system . The incorporation of bromine atoms improves the electrical deficiency of bromobenzo-bis-thiadiazoles, increasing their reactivity in aromatic nucleophilic substitution reactions .
Biochemical Pathways
It’s known that the compound plays a role in photoredox catalysis , a process that enables organic transformations. This process is part of the larger biochemical pathway of photosynthesis, where light energy is converted into chemical energy.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . Its skin permeation is low, with a Log Kp of -6.07 cm/s . The compound has a lipophilicity Log Po/w (iLOGP) of 1.58 .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as an electron donor. By donating electrons to acceptor groups, the compound can influence the optoelectronic and photophysical properties of the system . This can lead to changes in the system’s fluorescence and photocatalytic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity in aromatic nucleophilic substitution reactions is increased by the incorporation of bromine atoms . Additionally, the compound’s action as a photocatalyst is influenced by the presence of light . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
Biochemical Analysis
Biochemical Properties
Thiadiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the function of the interacting biomolecules
Cellular Effects
Other thiadiazole derivatives have been shown to have cytotoxic effects on multiple human cancer cell lines . These compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the bromination of 1,3,4-thiadiazole. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to form 1,3,4-thiadiazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate, amines, or alcohols in the presence of a base.
Cross-Coupling: Palladium catalysts, ligands, and bases such as potassium carbonate or cesium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2,5-disubstituted-1,3,4-thiadiazoles.
Coupling: Formation of biaryl or heteroaryl compounds.
Reduction: Formation of 1,3,4-thiadiazole derivatives with hydrogen replacing the bromine atoms.
Scientific Research Applications
2,5-Dibromo-1,3,4-thiadiazole has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as an anticancer agent and antimicrobial compound.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-1,3,4-thiadiazole
- 2,5-Diiodo-1,3,4-thiadiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
2,5-Dibromo-1,3,4-thiadiazole is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to other halogenated thiadiazoles. Its ability to undergo selective substitution and coupling reactions makes it a valuable intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
2,5-dibromo-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2N2S/c3-1-5-6-2(4)7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHUBBRVPVSVCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389099 | |
Record name | 2,5-dibromo-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55981-29-8 | |
Record name | 2,5-dibromo-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromo-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.